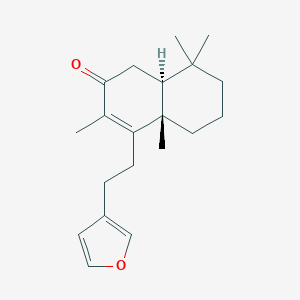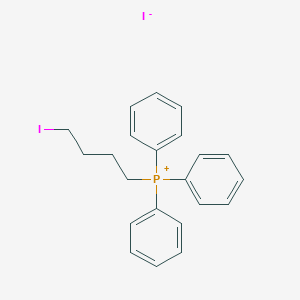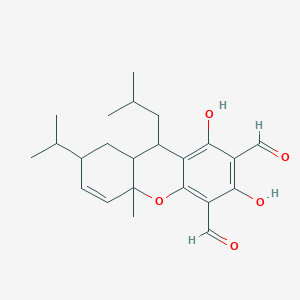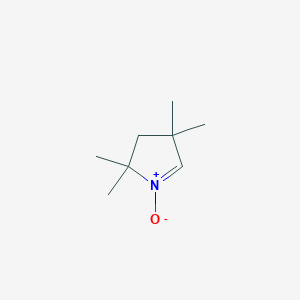
Hispanone
Descripción general
Descripción
Hispanone is an organic compound classified as a diterpenoid. It is known for its anti-inflammatory properties and is isolated from the plant Leonurus heterophyllus . The compound has a molecular formula of C20H28O2 and a molecular weight of 300.44 g/mol . This compound is a colorless liquid with a distinctive aroma and is used as an intermediate in the synthesis of various chemical substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hispanone can be synthesized through the oxidation of acetophenone. Common oxidizing agents used in this process include tert-butyl hydroperoxide and peroxybenzoic acid . The reaction typically occurs in the presence of dilute sulfuric acid or acetic acid. The resulting product is purified through distillation to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Hispanone undergoes various chemical reactions, including:
Oxidation: Converts this compound into more oxidized derivatives.
Reduction: Reduces this compound to form alcohols.
Substitution: Involves replacing functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide, peroxybenzoic acid, dilute sulfuric acid, or acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Produces more oxidized diterpenoid derivatives.
Reduction: Forms alcohol derivatives of this compound.
Substitution: Results in halogenated this compound compounds.
Aplicaciones Científicas De Investigación
Hispanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its anti-inflammatory properties and potential therapeutic effects.
Medicine: Investigated for its potential use in anti-inflammatory drugs.
Industry: Utilized in the production of solvents and additives for dyes and plastics.
Mecanismo De Acción
Hispanone exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as interleukins and prostaglandins . It targets specific molecular pathways involved in inflammation, including the cyclooxygenase pathway . The compound’s interaction with these pathways reduces the overall inflammatory response in biological systems .
Comparación Con Compuestos Similares
Hispanone is unique among diterpenoids due to its specific structure and biological activity. Similar compounds include:
- Galeopsin (CAS#76475-16-6)
- Persianone (CAS#170894-20-9)
- 6alpha-Hydroxythis compound (CAS#596814-48-1)
- 6beta-Hydroxythis compound (CAS#170711-93-0)
- Leojaponin (CAS#864817-63-0)
- Coronarin E (CAS#117591-81-8)
- Coronarin A (CAS#119188-33-9)
- Hedychenone (CAS#56324-54-0)
These compounds share structural similarities with this compound but differ in their functional groups and specific biological activities .
Propiedades
IUPAC Name |
(4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h8,11,13,18H,5-7,9-10,12H2,1-4H3/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSFZBBNZMTAQ-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@]2(CCCC([C@@H]2CC1=O)(C)C)C)CCC3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)


![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)




![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)

